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molecular formula C17H14O4 B8374641 2-[(3-methoxyphenyl)methylene]-6-methoxy-3(2H)-benzofuranone

2-[(3-methoxyphenyl)methylene]-6-methoxy-3(2H)-benzofuranone

Cat. No. B8374641
M. Wt: 282.29 g/mol
InChI Key: VGYKFEDOWJOOCJ-UHFFFAOYSA-N
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Patent
US06143779

Procedure details

To a solution of 2-[(3-methoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone 0.452 g, potassium carbonate 0.583 g and dimethylformamide 5 ml, methyl p-toluene sulfonate 0.314 g was added. After the mixture was stirred for two hours at a temperature of 60° C., water 100 ml was added, and the mixture was extracted with ethyl acetate 50 ml twice. The ethyl acetate solution was washed with a saturated sodium chloride solution 50 ml twice, dehydrated with anhydrous magnesium sulfate, filtered and concentrated at a temperature of 40° C. under reduced pressure to obtain crude powder. The residue was fractionated by silica gel column chromatography (silica gel: 50 g, eluted with solvent 500 ml of hexane:ethyl acetate=1:1) and the fraction was concentrated to dryness at a temperature of 40° C. under reduced pressure to obtain crystals. The crystals were dissolved in ethyl acetate 2 ml and hexane 10 ml, and the solution was allowed to stand at room temperature for two hours. The precipitated crystals were filtered and dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure to obtain the desired compound 377.2 mg.
Quantity
0.452 g
Type
reactant
Reaction Step One
Quantity
0.583 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.314 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]2[C:14](=[O:15])[C:13]3[CH:16]=[CH:17][C:18]([OH:20])=[CH:19][C:12]=3[O:11]2)[CH:6]=[CH:7][CH:8]=1.[C:21](=O)([O-])[O-].[K+].[K+].CN(C)C=O.CC1C=CC(S(C)(=O)=O)=CC=1>C(OCC)(=O)C.CCCCCC.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]2[C:14](=[O:15])[C:13]3[CH:16]=[CH:17][C:18]([O:20][CH3:21])=[CH:19][C:12]=3[O:11]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.452 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=C1OC2=C(C1=O)C=CC(=C2)O
Name
Quantity
0.583 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.314 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)C
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate 50 ml twice
WASH
Type
WASH
Details
The ethyl acetate solution was washed with a saturated sodium chloride solution 50 ml twice
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at a temperature of 40° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crude powder
WASH
Type
WASH
Details
The residue was fractionated by silica gel column chromatography (silica gel: 50 g, eluted with solvent 500 ml of hexane:ethyl acetate=1:1)
CONCENTRATION
Type
CONCENTRATION
Details
the fraction was concentrated to dryness at a temperature of 40° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crystals
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure
Duration
4 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=C1OC2=C(C1=O)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 377.2 mg
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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